n-(4-Cyanophenyl)-6-methylpicolinamide
Description
N-(4-Cyanophenyl)-6-methylpicolinamide is a pyridine derivative featuring a picolinamide backbone substituted with a methyl group at the 6-position of the pyridine ring and a 4-cyanophenyl group attached via an amide linkage. The cyanophenyl substituent introduces strong electron-withdrawing properties, which may enhance metabolic stability or receptor-binding affinity compared to other substituents.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-13(16-10)14(18)17-12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
XHQLLOHEXHLNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-6-methylpicolinamide typically involves the reaction of 4-cyanophenylamine with 6-methylpicolinic acid or its derivatives. One common method is the condensation reaction between 4-cyanophenylamine and 6-methylpicolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanophenyl)-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Cyanophenyl)-6-methylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-6-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (CN, Br): The 4-cyano and 4-bromo substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., bromo derivatives in Buchwald–Hartwig amination) . The cyano group may also improve metabolic stability in drug candidates. Halogen Variations (Cl, F): Chloro and fluoro substituents (e.g., 6-chloro-N-(4-fluorophenyl)picolinamide) are common in medicinal chemistry for tuning lipophilicity and bioavailability .
Synthesis Methodology :
Most analogs are synthesized via LiHMDS-mediated coupling of substituted anilines with methyl picolinate esters, followed by functionalization (e.g., amination, halogenation). For example, N-(4-bromophenyl)-6-methylpicolinamide (12) serves as a precursor to piperazinyl derivatives .
Pharmacological Relevance: Piperazinyl derivatives (e.g., compound 13) demonstrate α9*nAChR agonist activity, suggesting that this compound could exhibit similar or enhanced activity due to the cyanophenyl group’s electronic effects .
Biological Activity
N-(4-Cyanophenyl)-6-methylpicolinamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a cyanophenyl group and a methylpicolinamide moiety, lends it potential biological activities that are being actively researched. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Synthesis
The compound can be synthesized through various organic reactions, including nucleophilic substitution and coupling reactions. It serves as a building block for more complex organic molecules, particularly in the synthesis of biologically active derivatives.
This compound exhibits its biological activity primarily through its interaction with specific molecular targets. It has been shown to modulate enzyme activity by binding to active sites, potentially inhibiting certain enzymes involved in metabolic pathways. This mechanism is crucial for its therapeutic effects, particularly in cancer and inflammation models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, showing promising results with IC50 values comparable to established chemotherapeutics .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the aromatic rings can significantly affect potency and selectivity against biological targets. For example, modifications on the picolinamide moiety have been shown to enhance cytotoxicity against specific cancer cell lines while reducing side effects .
Comparative Analysis with Similar Compounds
A comparison with similar compounds provides insights into the unique properties of this compound:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| N-(4-Cyanophenyl)glycine | Moderate anti-inflammatory | Lacks significant anticancer activity |
| N-(4-Cyanophenyl)thiourea | Weak cytotoxicity | Primarily used in synthetic chemistry |
| N-(4-Cyanophenyl)methylpiperazine | Anticancer potential | Exhibits different binding affinity |
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the efficacy of this compound against lung cancer cell lines, researchers found that the compound induced apoptosis in A549 cells through the activation of caspase pathways. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.
Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
